5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of oxaboroles These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
The synthesis of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and boronic acid derivatives.
Reaction Conditions: The key steps involve the formation of the oxaborole ring through cyclization reactions. This can be achieved using catalysts such as palladium or copper under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: In synthetic chemistry, it is used as a building block for the synthesis of more complex molecules.
Industry: In the materials science field, it is used in the development of advanced materials with unique properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of phosphodiesterase enzymes, which play a role in the regulation of intracellular signaling pathways.
Molecular Targets: It binds to the catalytic domain of the enzyme, interfering with its activity and leading to the modulation of downstream signaling pathways.
Pathways Involved: The inhibition of phosphodiesterase enzymes affects the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling.
Comparison with Similar Compounds
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other similar compounds:
Crisaborole: Another oxaborole compound, crisaborole, is also a phosphodiesterase inhibitor used in the treatment of atopic dermatitis.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxaborole derivatives.
Properties
Molecular Formula |
C8H8BFO2 |
---|---|
Molecular Weight |
165.96 g/mol |
IUPAC Name |
5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3 |
InChI Key |
LWINTJPRLPNUPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=C(C=C2)F)C(O1)C)O |
Origin of Product |
United States |
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